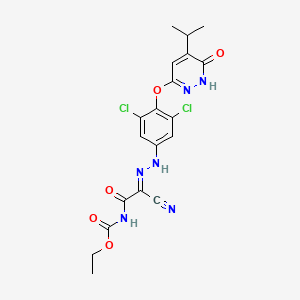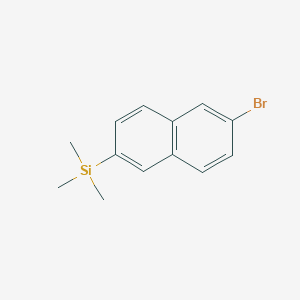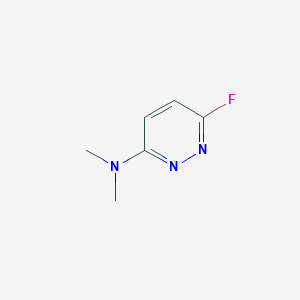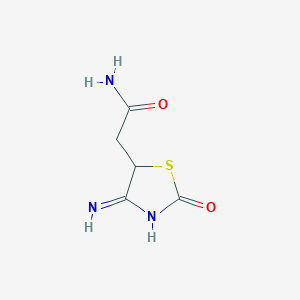
2-(4-imino-2-oxo-1,3-thiazolidin-5-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-imino-2-oxo-1,3-thiazolidin-5-yl)acetamide is a heterocyclic compound that contains a thiazolidine ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals. The presence of both an imino and oxo group in the thiazolidine ring makes it a versatile molecule for chemical modifications and reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-imino-2-oxo-1,3-thiazolidin-5-yl)acetamide can be achieved through several methods. One common method involves the reaction of thiosemicarbazide with α-haloacetic acid or its derivatives. The reaction typically proceeds under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate. The general reaction scheme is as follows:
- Thiosemicarbazide reacts with α-haloacetic acid in an aqueous or alcoholic medium.
- The mixture is heated to promote cyclization, forming the thiazolidine ring.
- The product is then isolated and purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with minimal waste. Solvent recovery and recycling are also important considerations in industrial synthesis to reduce environmental impact.
化学反応の分析
Types of Reactions
2-(4-imino-2-oxo-1,3-thiazolidin-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming thiazolidinols.
Substitution: The imino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidinols.
Substitution: Various substituted thiazolidine derivatives, depending on the nucleophile used.
科学的研究の応用
2-(4-imino-2-oxo-1,3-thiazolidin-5-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.
Biological Studies: Researchers investigate its effects on enzyme activity, protein interactions, and cellular pathways. It is used as a probe to study the mechanisms of various biological processes.
Industrial Applications: The compound’s chemical properties make it useful in the synthesis of other heterocyclic compounds, which are important in the production of dyes, agrochemicals, and pharmaceuticals.
作用機序
The mechanism of action of 2-(4-imino-2-oxo-1,3-thiazolidin-5-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes, inhibiting their activity and affecting metabolic pathways. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects. The presence of the imino and oxo groups allows it to form hydrogen bonds and other interactions with target proteins, modulating their function.
類似化合物との比較
Similar Compounds
2-(4-imino-2-oxo-1,3-thiazolidin-5-yl)propanoic acid: Similar structure with a propanoic acid group instead of an acetamide group.
2-(4-imino-2-oxo-1,3-thiazolidin-5-yl)ethanol: Contains an ethanol group, offering different chemical properties and reactivity.
2-(4-imino-2-oxo-1,3-thiazolidin-5-yl)benzoic acid: Features a benzoic acid group, which can enhance its biological activity.
Uniqueness
2-(4-imino-2-oxo-1,3-thiazolidin-5-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The acetamide group provides additional sites for chemical modification, making it a versatile compound for various applications. Its ability to undergo multiple types of reactions and form diverse derivatives sets it apart from similar compounds.
特性
分子式 |
C5H7N3O2S |
|---|---|
分子量 |
173.20 g/mol |
IUPAC名 |
2-(4-imino-2-oxo-1,3-thiazolidin-5-yl)acetamide |
InChI |
InChI=1S/C5H7N3O2S/c6-3(9)1-2-4(7)8-5(10)11-2/h2H,1H2,(H2,6,9)(H2,7,8,10) |
InChIキー |
LUZDKUSVQYYXAL-UHFFFAOYSA-N |
正規SMILES |
C(C1C(=N)NC(=O)S1)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


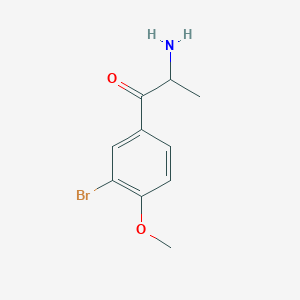
![3-(Pyridin-3-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13656015.png)
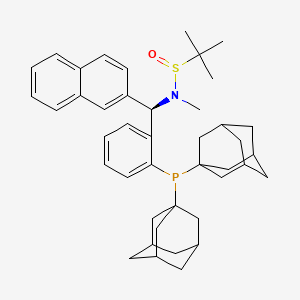
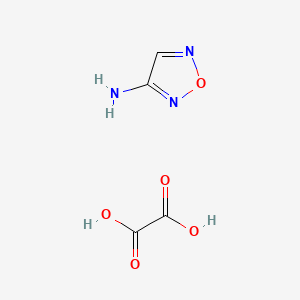

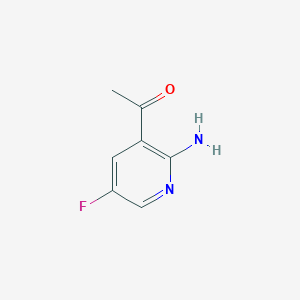
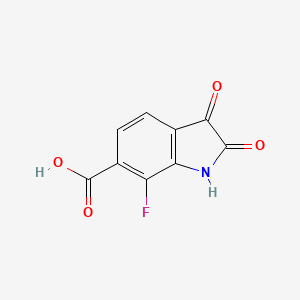
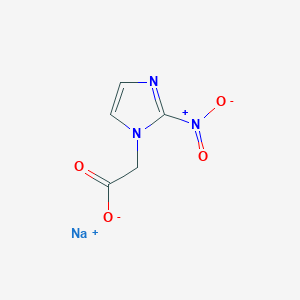
![4-Iodobenzo[d]thiazole](/img/structure/B13656063.png)
![(1S,3R,10S,11R,16R)-5,11,15,15-tetramethyl-2,7-dioxapentacyclo[8.8.0.0^{1,3.0^{4,8.0^{11,16]octadeca-4,8-dien-6-one](/img/structure/B13656069.png)
